Product packaging for 2-Amino-5-nitrobenzotrifluoride(Cat. No.:CAS No. 121-01-7)

2-Amino-5-nitrobenzotrifluoride

Cat. No.: B089659
CAS No.: 121-01-7
M. Wt: 206.12 g/mol
InChI Key: HOTZLWVITTVZGY-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules for Advanced Applications

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest in organic chemistry. nih.gov This high electronegativity and bond strength contribute to several advantageous characteristics in fluorinated compounds, including:

Enhanced Thermal Stability and Chemical Inertness: The strength of the C-F bond makes organofluorine compounds resistant to oxidation and chemical attack. nih.govnumberanalytics.com

Increased Lipophilicity: The presence of fluorine can increase a molecule's solubility in lipids, which can improve its bioavailability in pharmaceutical applications. numberanalytics.com

Modulated Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups.

Improved Metabolic Stability: In drug molecules, the C-F bond is less susceptible to metabolic breakdown, leading to a longer duration of action. numberanalytics.com

These properties have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, advanced materials, and more. acs.orgacs.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Overview of Nitroaromatic Compounds as Pivotal Intermediates and Building Blocks

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring, are fundamental building blocks in organic synthesis. nih.govnih.gov The chemistry of nitro compounds has been developing since the 19th century and they are now produced and consumed in massive quantities annually for various industries. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds versatile intermediates for the synthesis of a wide array of more complex molecules. nih.govresearchgate.net

Key aspects of nitroaromatic compounds include:

Versatile Reactivity: The nitro group can undergo a variety of chemical transformations. Its strong electron-withdrawing effect makes the aromatic ring susceptible to nucleophilic attack. nih.gov Furthermore, the nitro group itself can be reduced to form other functional groups, most notably an amino group (–NH2), which is a crucial transformation in the synthesis of many pharmaceuticals and dyes. frontiersin.org

Importance in Industrial Chemistry: Nitroaromatic compounds are essential precursors for the production of pharmaceuticals, agrochemicals, dyes, explosives, and polymers. nih.govnih.gov

Role in Asymmetric Synthesis: Modern synthetic strategies, including asymmetric organocatalysis, have successfully utilized nitro compounds to create enantiomerically pure products, which are vital for the development of new drugs. frontiersin.org

Contextualizing 2-Amino-5-nitrobenzotrifluoride within the Landscape of Trifluoromethylated Anilines

This compound, also known as 4-nitro-2-(trifluoromethyl)aniline, is a member of the trifluoromethylated aniline (B41778) family. 2abiotech.netnih.govsigmaaldrich.com This class of compounds is characterized by the presence of both a trifluoromethyl group (–CF3) and an amino group (–NH2) attached to a benzene (B151609) ring. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the chemical and physical characteristics of the aniline ring.

This compound is a yellow crystalline solid with a melting point of 90-92 °C. chemicalbook.com Its structure combines the features of a fluorinated aromatic, a nitroaromatic, and an aniline, making it a highly functionalized and valuable molecule in organic synthesis.

Historical Development of Benzotrifluoride (B45747) Derivatives in Synthetic Chemistry

The history of benzotrifluoride and its derivatives is closely linked to the broader development of organofluorine chemistry. nih.gov While the first synthesis of an organofluorine compound was reported in the 19th century, the field gained significant momentum in the mid-20th century with the discovery of new fluorination methods. nih.govnumberanalytics.com

Initially, the focus was on the use of benzotrifluoride (BTF) as a solvent due to its favorable properties, such as being more environmentally friendly than many chlorinated solvents. researchgate.net Over time, the focus expanded to include the synthesis and application of a wide range of benzotrifluoride derivatives as intermediates and building blocks for various industries. researchgate.net The development of processes for the nitration and subsequent reduction of benzotrifluoride derivatives has been particularly important, leading to the production of key intermediates like meta-aminobenzotrifluoride. google.com The ability to introduce various functional groups onto the benzotrifluoride scaffold has made these compounds indispensable in the creation of new materials and bioactive molecules. researchgate.netgoogle.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 121-01-7 jnfuturechemical.com
Molecular Formula C7H5F3N2O2 jnfuturechemical.com
Molecular Weight 206.12 g/mol jnfuturechemical.com
Appearance Yellow crystal jnfuturechemical.comguidechem.com
Melting Point 90-92 °C chemicalbook.com
Boiling Point 298.0±35.0 °C (Predicted)
Density 1.4711 (estimate)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3N2O2 B089659 2-Amino-5-nitrobenzotrifluoride CAS No. 121-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTZLWVITTVZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153095
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-01-7
Record name 4-Nitro-2-(trifluoromethyl)aniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
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Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
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Record name 4-nitro-α,α,α-trifluoro-o-toluidine
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Synthetic Methodologies for 2 Amino 5 Nitrobenzotrifluoride

Precursor Synthesis Strategies

The synthesis of 2-amino-5-nitrobenzotrifluoride is not typically achieved in a single step but rather through multi-step strategies that begin with the synthesis of key precursors. A crucial intermediate in this process is the family of nitrobenzotrifluoride isomers. The controlled formation of these isomers is paramount to achieving a good yield of the desired final product. The primary route to these intermediates involves the electrophilic nitration of benzotrifluoride (B45747).

Synthesis of Nitrobenzotrifluoride Isomers as Key Intermediates

The introduction of a nitro group onto the benzotrifluoride ring is a critical transformation. This is accomplished through aromatic substitution reactions, with electrophilic nitration being the most common approach. google.com The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position. libretexts.org Consequently, the direct nitration of benzotrifluoride yields 3-nitrobenzotrifluoride (B1630513) as the major product. nih.gov Subsequent chemical steps are then required to introduce the amino group at the 2-position and ensure the final 2-amino-5-nitro substitution pattern.

Electrophilic aromatic substitution is the cornerstone for the synthesis of nitrobenzotrifluoride. This class of reactions involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. google.comgoogleapis.com In this context, the nitronium ion (NO₂⁺) is the active electrophile that attacks the benzotrifluoride ring. nih.gov The reaction's course, including its rate and the distribution of resulting isomers, is heavily influenced by the reaction conditions and the directing effects of the trifluoromethyl substituent.

The most traditional and widely utilized method for aromatic nitration is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netnumberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

The nitration of substituted benzotrifluorides, such as 2,4-dichlorobenzotrifluoride, is often carried out using mixed acids to produce intermediates for agrochemicals. polimi.it Similarly, dinitration of mononitro-benzotrifluoride can be achieved by heating in anhydrous sulfuric acid followed by the addition of a mixture of fuming nitric acid and anhydrous sulfuric acid. google.com The reaction is typically exothermic and requires careful temperature control to ensure safety and maximize the yield of the desired product.

Regioselectivity, or the control of the position of substitution, is a critical aspect of synthesizing specific isomers. The trifluoromethyl group is strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect. libretexts.org This electronic influence makes the meta-position the most favorable site for electrophilic attack, as it avoids placing the destabilizing positive charge of the intermediate arenium ion on the carbon atom directly attached to the -CF3 group. libretexts.org

However, the distribution of isomers can be influenced by reaction conditions. For example, in the nitration of 3-alkyl benzotrifluorides, temperature and the composition of the nitrating medium were found to significantly affect the isomer ratio. google.comgoogle.com It was observed that lower temperatures (between -40°C and 10°C) and the absence of sulfuric acid could lead to an unexpectedly high proportion of the 2-nitro isomer. google.comgoogle.comepo.org While the presence of sulfuric acid sometimes increases the formation of 4- and 6-nitro isomers in these specific substrates, careful manipulation of these parameters allows for a degree of control over the regiochemical outcome. google.com

Table 1: Isomer Distribution in the Nitration of 3-Methyl Benzotrifluoride Under Various Conditions
Nitrating AgentTemperature (°C)Solvent2-Nitro Isomer (%)4-Nitro Isomer (%)6-Nitro Isomer (%)Reference
98% HNO₃-16 to -22None44.026.629.0 epo.orgepo.org
90% HNO₃-5 to 10None44.224.531.1 google.comgoogle.com
98% HNO₃-20 to -25Methylene Chloride44.026.629.0 epo.org

To overcome the limitations of harsh mixed-acid protocols, such as low selectivity and environmental concerns, modern nitration methods have been developed. researchgate.netnumberanalytics.com These advanced approaches utilize alternative nitrating agents and catalysts to achieve milder reaction conditions and improved efficiency. numberanalytics.com

Key advancements include:

Nitronium Salts: Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆) are highly electrophilic and can nitrate (B79036) aromatic compounds under less harsh conditions than mixed acid. numberanalytics.com

Nitric Acid Esters: Compounds such as acetyl nitrate and benzoyl nitrate offer greater selectivity and can be used under neutral or basic conditions. numberanalytics.com

Nitrogen Dioxide (NO₂): This is a versatile nitrating agent suitable for various reaction pathways, including both electrophilic and radical nitration. numberanalytics.com

Catalytic Systems: The use of catalysts can significantly enhance the efficiency and selectivity of nitration. Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids can increase the electrophilicity of the nitrating agent. numberanalytics.com A notable development involves the use of dinitrogen pentoxide (N₂O₅) with an iron(III) catalyst, which allows for extremely fast and high-yielding nitrations at low temperatures under non-oxidizing conditions. researchgate.net

Table 2: Overview of Modern Aromatic Nitration Reagents
Reagent SystemDescriptionAdvantagesReference
Nitronium Salts (e.g., NO₂BF₄)Pre-formed nitronium ions.High reactivity, mild reaction conditions. numberanalytics.com
Nitric Acid Esters (e.g., Acetyl Nitrate)Generated in situ from nitric acid and acetic anhydride.More selective, can be used in neutral/basic conditions. numberanalytics.com
Nitrogen Dioxide (NO₂)A versatile gas that can act as a nitrating agent.Applicable in various reaction conditions (radical, electrophilic). numberanalytics.com
N₂O₅ / Fe(III) CatalystA highly activated system for nitration.Rapid reaction times, near quantitative yields, non-oxidizing conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway in the synthesis of substituted nitroaromatics. Unlike electrophilic substitution, SNAr involves a nucleophile attacking an electron-poor aromatic ring, replacing a suitable leaving group (typically a halide). masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmdpi.com

While SNAr is not typically used to directly nitrate benzotrifluoride, it is a crucial method for modifying nitrobenzotrifluoride precursors. A key example is the synthesis of this compound from 2-chloro-5-nitrobenzotrifluoride (B146372). In this step, the chlorine atom is substituted by an amino group through an aminolysis reaction (e.g., with ammonia), which proceeds via an SNAr mechanism. google.com The pre-existing nitro group at the 5-position (para to the chlorine) activates the ring, making the substitution by the ammonia (B1221849) nucleophile possible. libretexts.orggoogle.com

Nitration of Benzotrifluoride via Electrophilic Aromatic Substitution

Introduction of Amine Functionality

A principal strategy for synthesizing this compound is by introducing an amino group onto a benzotrifluoride ring that already contains a nitro group. This is most commonly achieved through the reduction of a nitro group.

Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis and is a key step in producing this compound from dinitro precursors. google.com This can be accomplished through various reduction protocols, including catalytic hydrogenation and other chemical methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and often clean reaction profiles. boulingchem.com This technique involves the use of hydrogen gas in the presence of a metal catalyst.

Recent research has explored various catalysts and conditions to optimize the selective reduction of one nitro group in dinitrobenzotrifluoride derivatives. For instance, studies on the hydrogenation of 5-hydroxymethylfurfural (B1680220) to 2,5-dimethylfuran (B142691) have highlighted the efficacy of bimetallic catalysts, such as Cu-Co on a carbon support, which can achieve high yields under specific temperature and pressure conditions. nih.gov Nickel-based catalysts have also shown significant promise. mdpi.comnih.gov The choice of catalyst is crucial as it influences the reaction rate and selectivity, aiming to produce a high yield of the desired monoamino product. boulingchem.com

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

Catalyst System Substrate Example Key Findings Reference
Bimetallic Cu-Co on carbon 5-hydroxymethylfurfural High yield of 2,5-dimethylfuran at 180 °C and 5 bar H₂. nih.gov
Nickel on mesoporous carbon 5-hydroxymethylfurfural High yield of 2,5-dimethylfuran at 200 °C and 30 bar H₂ in water. nih.gov
Ni/Al₂O₃-TiO₂-ZrO₂ 5-hydroxymethylfurfural Effective for hydrogenation using formic acid as a hydrogen donor. mdpi.comnih.gov
Platinum-based catalysts General nitroarenes Effective for various reductions, though selectivity can be a challenge. illinois.edu

Beyond catalytic hydrogenation, several other chemical reducing agents are utilized to convert nitro groups to amines. These methods offer alternatives that may be more suitable for specific laboratory setups or for substrates that are sensitive to catalytic conditions.

A common approach involves the use of metals in acidic media. For example, the reduction of a nitro group can be a step in a multi-step synthesis sequence for producing substituted anilines. libretexts.org A patent describes a process for preparing 2-amino-5-nitrophenol (B90527) derivatives where the reduction of the nitro group can convert the compounds into valuable synthetic intermediates. google.com Another patented method for preparing p-nitroaniline compounds involves the hydrogenation of a nitrated precursor to obtain the corresponding aniline (B41778). google.com

Direct Synthesis Approaches for this compound

Direct synthesis methods aim to construct the this compound molecule in a more streamlined manner, often by forming multiple bonds or introducing functional groups in a single or a few steps.

Specific Reaction Pathways for Integrated Formation

Several specific reaction pathways have been developed for the direct synthesis of this compound and related compounds. One patented method describes the preparation of 2-bromo-5-nitrobenzotrifluoride (B1266209) from 2-chloro-5-nitrobenzotrifluoride via an aminolysis reaction to first yield this compound. google.com Another patent details a multi-step process starting from m-aminobenzotrifluoride, which involves acetylation, nitration, chlorination, and finally reduction of the nitro group to an amino group to produce 2-amino-5-chlorobenzotrifluoride. google.com

Multi-component Reactions in the Synthesis of Related Nitroanilines

Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a product that contains portions of all the initial reactants, represent an efficient strategy for synthesizing complex molecules like nitroanilines.

Research has demonstrated the use of a three-component ring transformation of dinitropyridone with ketones and ammonium (B1175870) acetate (B1210297) to synthesize nitroanilines. researchgate.net This approach highlights the potential for developing novel MCRs for the synthesis of this compound. Another example is the multi-step synthesis of p-nitroaniline from acetophenone, which involves several transformations to introduce and modify functional groups on the benzene ring. azom.commagritek.com

Continuous-Flow Synthesis Techniques for Fluorinated Nitroaromatics

The synthesis of fluorinated nitroaromatics, such as this compound, has been significantly advanced through the adoption of continuous-flow technologies. nih.govrsc.org These methods offer substantial improvements over traditional batch processing, particularly in managing the hazardous and highly exothermic nature of nitration reactions. researchgate.netvapourtec.com

Millireactors, a type of microreactor, have demonstrated considerable advantages for the nitration of aromatic compounds. nih.govacs.org Their high surface-area-to-volume ratio facilitates superior heat and mass transfer, which is critical for controlling the rapid and exothermic nitration process. researchgate.neteuropa.euresearchgate.net This enhanced thermal control minimizes the formation of localized hot spots, thereby reducing the risk of runaway reactions and the formation of undesirable byproducts, leading to higher product selectivity and yield. nih.govvapourtec.comresearchgate.net

The precise control over reaction parameters is a key benefit of millireactor systems. acs.org Residence time, temperature, and stoichiometry can be accurately managed by adjusting the flow rates of the reactants. vapourtec.com This level of control allows for the optimization of reaction conditions to maximize the yield of the desired product while minimizing impurities. nih.gov For instance, studies on the nitration of various aromatic compounds in microreactors have shown significant improvements in yield and selectivity compared to batch reactors. nih.govresearchgate.net The continuous nature of the process also allows for easier and more efficient scaling up by operating the system for longer durations or by using multiple reactors in parallel. acs.org

Table 1: Comparison of Traditional Batch Reactors vs. Millireactor Systems for Nitration

FeatureTraditional Batch ReactorMillireactor System
Heat Transfer Limited, prone to hot spotsExcellent, uniform temperature distribution researchgate.net
Mass Transfer Often limitedHigh efficiency acs.org
Reaction Control Difficult to precisely controlPrecise control of residence time and temperature vapourtec.com
Safety Higher risk of thermal runaway vapourtec.comInherently safer due to small reaction volume europa.euacs.org
Byproduct Formation Higher potential for side reactionsMinimized due to better control nih.gov
Scalability Complex and can be unsafeMore straightforward "scaling-out" or "numbering-up" acs.org

Safety is a paramount concern in nitration reactions due to their high exothermicity and the use of corrosive and potentially explosive reagents like nitric acid. vapourtec.com Continuous-flow nitration in millireactors inherently offers a safer alternative to batch processing by minimizing the volume of hazardous material at any given moment. researchgate.neteuropa.euacs.org

Key safety considerations in flow nitration include:

Thermal Runaway: The excellent heat transfer capabilities of millireactors are crucial in preventing thermal runaway. europa.euresearchgate.net The small channel dimensions allow for rapid dissipation of the heat generated during the reaction.

Reagent Handling: The use of precise pumping systems in continuous flow setups allows for the controlled and steady introduction of nitrating agents, avoiding the large, instantaneous additions that can be hazardous in batch reactors. vapourtec.com

Material Compatibility: The corrosive nature of the nitrating agents, typically a mixture of nitric and sulfuric acids, necessitates the use of reactors made from resistant materials. vapourtec.com

Pressure and Blockages: The system must be designed to handle the operating pressures and to prevent blockages, which could lead to a dangerous buildup of pressure.

The implementation of continuous-flow processes for the synthesis of nitroaromatic compounds has been shown to be a safer and more efficient manufacturing method. europa.euacs.org The ability to precisely control reaction conditions not only improves safety but also leads to a higher quality product with fewer impurities.

Table 2: Key Research Findings in Continuous-Flow Nitration

Aromatic CompoundKey FindingReference
Nitrobenzene (B124822)A continuous-flow microreactor system minimized hazardous byproducts and improved selectivity. nih.gov
TolueneNitration in a microreactor was significantly faster than in a batch reactor. researchgate.net
3-FluorobenzotrifluorideStudies have explored the use of microreactors for the nitration of this and other fluorinated aromatic compounds. acs.orgresearchgate.net
Various AromaticsContinuous-flow microreaction processes have been developed for the mononitration of several aromatic compounds with high yield and selectivity. rsc.org

Chemical Reactivity and Transformation of 2 Amino 5 Nitrobenzotrifluoride

Reactions at the Amine Group

The amino group in 2-amino-5-nitrobenzotrifluoride is a primary aromatic amine, which is a key functional group for a range of chemical reactions.

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures. byjus.comorganic-chemistry.org The resulting diazonium salt is a highly useful intermediate. organic-chemistry.org

Diazonium salts are known to participate in coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. slideshare.net These azo compounds are often colored and are used as dyes. The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction. slideshare.net

The diazonium group can also be replaced by a variety of other functional groups in what are known as Sandmeyer and related reactions. masterorganicchemistry.com For instance, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively, onto the aromatic ring. masterorganicchemistry.com

Reaction Type Reagents Product
DiazotizationNaNO2, HClDiazonium Salt
Azo CouplingDiazonium salt, activated aromatic ringAzo Compound
Sandmeyer (Halogenation)Diazonium salt, CuCl or CuBrAryl Halide
Sandmeyer (Cyanation)Diazonium salt, CuCNAryl Cyanide

Acylation and Alkylation of the Amino Group

The amino group of this compound can undergo acylation and alkylation reactions. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. libretexts.org This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation of the amino group introduces an alkyl group onto the nitrogen atom. However, Friedel-Crafts alkylation reactions are generally not successful when the aromatic ring contains an amino group because the lone pair of electrons on the nitrogen reacts with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org

Reaction Reagent Functional Group Transformation
AcylationAcid Chloride (e.g., Acetyl chloride)-NH2 to -NHC(=O)CH3
AcylationAcid Anhydride (e.g., Acetic anhydride)-NH2 to -NHC(=O)CH3

Formation of Heterocyclic Rings Involving the Amine Functionality

The amino group of this compound can be a key component in the synthesis of heterocyclic compounds. frontiersin.org Depending on the other reactants, the amine can participate in cyclization reactions to form various five- or six-membered heterocyclic rings. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The specific type of heterocycle formed depends on the nature of the second reactant and the reaction conditions. uobaghdad.edu.iqmdpi.com The presence of both an amino group and a nitro group on the same ring can lead to complex cyclization pathways. researchgate.net

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also undergo several important transformations.

Further Reduction to Diamines

The nitro group of this compound can be reduced to an amino group, resulting in the formation of a diamine. This reduction is commonly achieved using various reducing agents. csbsju.eduorganic-chemistry.org Classical methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). csbsju.edu Other modern and milder reducing agents can also be employed. organic-chemistry.org The resulting diamine is a valuable intermediate for the synthesis of polymers and other complex organic molecules.

Reducing Agent Product
Fe, HCl1,2,4-Benzenetriamine, 5-(trifluoromethyl)-
Sn, HCl1,2,4-Benzenetriamine, 5-(trifluoromethyl)-
Catalytic Hydrogenation (e.g., H2/Pd)1,2,4-Benzenetriamine, 5-(trifluoromethyl)-

Reactions Involving Nitro Group Displacement

While the nitro group is generally stable, under certain conditions, it can be displaced by other nucleophiles, particularly when activated by other substituents on the aromatic ring. However, direct nucleophilic aromatic substitution of a nitro group is less common than reactions involving the amine functionality. In some cases, the presence of the trifluoromethyl group can influence the regioselectivity of such displacement reactions.

Reactivity of the Benzotrifluoride (B45747) Moiety

The benzotrifluoride part of the molecule is characterized by the trifluoromethyl group's powerful electron-withdrawing nature, which significantly influences the reactivity of the aromatic ring.

The presence of the nitro group, a strong electron-withdrawing group, positioned para to the amino group and meta to the trifluoromethyl group, activates the aromatic ring towards nucleophilic attack. This makes Nucleophilic Aromatic Substitution (SNAr) a key reaction for this compound. In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is stabilized by the electron-withdrawing groups, particularly when they are in ortho or para positions to the site of attack. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being a surprisingly good leaving group in this context due to its high electronegativity, which helps to facilitate the initial nucleophilic attack. masterorganicchemistry.com

Table 1: Factors Influencing SNAr Reactions

FactorInfluence on Reaction RateRationale
Electron-withdrawing groups (e.g., -NO₂) AcceleratesStabilizes the negatively charged Meisenheimer intermediate through resonance. masterorganicchemistry.com
Position of electron-withdrawing groups ortho or para to leaving group is most effectiveAllows for direct delocalization of the negative charge onto the substituent. masterorganicchemistry.com
Leaving group ability F > Cl > Br > IThe rate-determining step is often the initial nucleophilic attack, which is favored by more electronegative halogens. masterorganicchemistry.com
Nucleophile strength Stronger nucleophiles react fasterA more potent nucleophile will more readily attack the electron-deficient aromatic ring.

Halogenation of aminobenzotrifluorides can be achieved to produce 2-amino-5-halobenzotrifluorides with high selectivity, avoiding the formation of other monohalogenated isomers. google.com This process typically involves reacting the aminobenzotrifluoride with a hydrohalide acid (such as hydrochloric acid or hydrobromic acid) in the presence of an oxidizing agent like hydrogen peroxide. google.com The oxidant facilitates the in-situ generation of the halogen, which then reacts with the benzotrifluoride derivative. google.com

The order of reactivity for halogens in these types of reactions is generally fluorine > chlorine > bromine > iodine. mt.com While direct fluorination can be aggressive, specific reagents and conditions can be employed for controlled fluorination. mt.com

The directing effects of the existing substituents on the this compound ring are crucial in determining the outcome of further substitution reactions. The amino group is a strongly activating, ortho-, para-director, while the nitro and trifluoromethyl groups are deactivating, meta-directors. msu.edumsu.edu

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions most activated by the amino group and least deactivated by the nitro and trifluoromethyl groups. The positions ortho and para to the amino group are C6 and C4, respectively. However, the C4 position is already occupied by the nitro group. Therefore, electrophilic attack is most likely to occur at the C6 position. The C3 position is also a possibility, being ortho to the amino group, but it is sterically hindered by the adjacent trifluoromethyl group.

In nucleophilic aromatic substitution, the positions ortho and para to the strongly deactivating nitro group are the most susceptible to attack.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are powerful tools for elucidating reaction mechanisms. nih.gov These approaches can be used to calculate the geometries of reactants, transition states, and products, as well as their relative energies. For instance, in a study on the related molecule 2-amino-5-nitrobenzophenone, DFT calculations with the B3LYP functional and a 6-311+G(d) basis set were found to provide vibrational frequencies in good agreement with experimental data. nih.gov Such calculations can also provide insights into the electronic structure of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. nih.gov The stability of molecules arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov

Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates in chemical reactions. For reactions involving this compound, techniques such as FT-IR and Raman spectroscopy can be used to identify functional groups and follow the progress of a reaction. nih.gov In the study of 2-amino-5-nitrobenzophenone, FT-IR and Raman spectra were recorded and compared with calculated vibrational frequencies to confirm the molecular structure. nih.gov

For more complex mechanistic studies, time-resolved spectroscopic methods can be employed to observe short-lived intermediates directly. The formation of Meisenheimer complexes in SNAr reactions, for example, can often be detected by UV-Vis or NMR spectroscopy due to their distinct electronic and structural features.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Molecular Architectures

The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-Amino-5-nitrobenzotrifluoride makes it an invaluable starting material for constructing intricate molecular frameworks. Its utility spans from the creation of specialized polymers to the synthesis of fine chemicals with specific functionalities.

Precursor for Trifluoromethylated Anilines and Their Derivatives

This compound is a key precursor in the synthesis of a variety of trifluoromethylated anilines. These derivatives are sought after for their unique electronic and lipophilic properties, which are imparted by the trifluoromethyl group. The presence of this group can significantly enhance the metabolic stability and bioavailability of a molecule, making it a desirable feature in pharmacologically active compounds and agrochemicals. The synthesis often involves the diazotization of the amino group on this compound, followed by coupling with other molecules. googleapis.com

Intermediate in the Synthesis of Dyes and Pigments

The compound is a well-established intermediate in the manufacturing of azo dyes. google.comchemicalbook.com The synthesis process typically involves the diazotization of this compound, which is then reacted with a coupling component, such as a naphthol or aniline (B41778) derivative, to produce a wide spectrum of colors. google.comchemicalbook.com These dyes are utilized in various applications, including the coloring of polyester (B1180765) fibers, where they exhibit good fastness properties. googleapis.com

For instance, a specific orange dye for polyester can be created by preparing a diazonium solution from this compound and coupling it with α-(N-ethylanilino)-m-toluene sulfonamide. googleapis.com The resulting dye demonstrates excellent sublimation fastness, a critical property for textile applications. googleapis.com

Applications in Pharmaceutical Research and Development

The trifluoromethyl group and the reactive amine and nitro functionalities of this compound make it a valuable scaffold in the discovery and development of new therapeutic agents. 2abiotech.net

Scaffolds for Bioactive Molecules

The structure of this compound serves as a foundational scaffold for building more complex bioactive molecules. cymitquimica.com2abiotech.netchemicalbook.com Medicinal chemists can modify the amine and nitro groups to introduce a variety of substituents, thereby creating libraries of new compounds for biological screening. The trifluoromethyl group often contributes to enhanced binding affinity and improved pharmacokinetic profiles of the resulting drug candidates.

Synthesis of Metabolites and Analogs of Existing Drugs

In drug metabolism studies, it is often necessary to synthesize potential metabolites of a drug to understand its biotransformation pathways. This compound can be used as a starting material to create analogs of existing drugs, particularly those containing a nitrophenyl or trifluoromethylphenyl moiety. This allows researchers to investigate structure-activity relationships and to develop drugs with improved metabolic stability. The synthesis of drug metabolites is a crucial aspect of pharmaceutical research, aiding in the understanding of a drug's efficacy and safety profile. dergipark.org.tr

Exploration in Antimicrobial Agents

Derivatives of nitroaromatic compounds have been investigated for their antimicrobial properties. The nitro group in this compound can be a key pharmacophore for antimicrobial activity. Research in this area explores how modifications to the this compound scaffold can lead to the development of new agents to combat microbial infections. For example, the related compound 5-Amino-2-nitrobenzotrifluoride has been explored for its potential in creating new antibacterial drugs due to its special chemical structure. boulingchem.com

Interactive Data Table:

Below is a table summarizing the key synthesis applications of this compound and the resulting products.

Application Area Reaction Type Reactant Resulting Product Class Example Product Reference
Dyes and PigmentsDiazotization and Azo CouplingNaphthol or Aniline DerivativesAzo DyesOrange Dye for Polyester googleapis.comgoogle.com
Pharmaceutical SynthesisDiazotization and CouplingVarious Coupling ComponentsTrifluoromethylated AnilinesBioactive Scaffolds googleapis.com
Materials ScienceNucleophilic Aromatic Substitution and Reduction2-fluoro-5-nitrobenzotrifluoridePolyimide Monomersbis(2-trifluoromethyl-4-aminophenyl)amine (TAPI) guidechem.com

This compound: A Key Building Block in Advanced Chemical Synthesis and Materials Science

The chemical compound this compound is a significant molecule in various scientific and industrial fields. Its unique structure, featuring an aniline backbone substituted with a nitro group and a trifluoromethyl group, provides a versatile platform for the synthesis of a wide range of valuable products. This article explores the applications of this compound in advanced chemical synthesis and materials science, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and high-performance polymers.

Antibacterial and Antibiofilm Properties

The core structure of this compound is a recurring motif in compounds investigated for their biological activities. While direct studies on the antibacterial and antibiofilm properties of this compound are not extensively detailed in the available literature, the broader class of nitroaromatic compounds, including those with fluorine moieties, has shown significant potential in antimicrobial research.

Antibacterial Activity:

Nitroaromatic compounds have a well-established history in the development of antibacterial agents. For instance, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) has demonstrated good antibacterial activity against pan-susceptible Staphylococcus aureus, with a minimum inhibitory concentration (MIC) 50 of 0.5 µg/mL and MIC90 of 1 µg/mL. nih.gov The presence of the nitro group is often crucial for the antimicrobial action.

Antibiofilm Properties:

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Research into compounds that can disrupt or prevent biofilm formation is a critical area of study. The compound KTU-286 has also been examined for its impact on biofilm integrity. nih.gov The structural features of such nitro-containing compounds are key to their ability to interfere with the complex processes of biofilm development.

Influence of Fluorine on Pharmacological Profiles

The inclusion of fluorine atoms, particularly the trifluoromethyl (CF3) group present in this compound, has a profound impact on the pharmacological properties of a molecule. researchgate.nettandfonline.comnih.gov This has made fluorine a key element in modern drug design and discovery. researchgate.nettandfonline.comnih.gov

The strategic placement of fluorine can significantly alter a compound's:

Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic breakdown by enzymes. tandfonline.comnih.gov This can lead to a longer half-life in the body, improving drug efficacy and allowing for less frequent dosing. researchgate.net

Lipophilicity: Fluorine is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its absorption and distribution. researchgate.netnih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target proteins and receptors. researchgate.nettandfonline.commdpi.com This can result in increased potency and selectivity.

pKa: The introduction of fluorine can modify the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a drug's solubility, permeability, and bioavailability. mdpi.comresearchgate.net

The trifluoromethyl group is particularly effective at modulating these properties and is a common feature in many modern pharmaceuticals.

Applications in Agrochemical and Pesticide Development

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. guidechem.com The trifluoromethyl group is a common structural motif in many successful pesticides. nih.gov

Intermediates for Herbicides, Insecticides, and Fungicides:

The chemical reactivity of the amino and nitro groups on the benzene ring of this compound allows for its use as a starting material in the creation of more complex molecules with desired pesticidal activities. guidechem.com The presence of the trifluoromethyl group often enhances the biological activity and stability of the final agrochemical product. nih.gov Many fluorinated pesticides currently on the market contain a trifluoromethyl group, highlighting its importance in this sector. nih.gov

Contributions to Materials Science and Polymer Chemistry

The unique properties conferred by the trifluoromethyl group also make this compound a valuable component in the field of materials science, particularly in the synthesis of high-performance polymers. researchgate.netnasa.gov

Monomers for High-Performance Polymers:

This compound can be chemically modified to create monomers suitable for polymerization. guidechem.com The incorporation of the trifluoromethyl group into polymer backbones can lead to materials with a range of desirable characteristics: researchgate.netnasa.gov

Enhanced Thermal Stability: Fluorinated polymers often exhibit greater resistance to heat degradation. researchgate.netiastate.edu

Improved Chemical Resistance: The presence of fluorine can make polymers less susceptible to chemical attack. umn.edu

Lower Dielectric Constant: This property is crucial for applications in microelectronics. researchgate.net

Increased Solubility and Processability: The trifluoromethyl group can improve the solubility of polymers in organic solvents, making them easier to process. researchgate.netnasa.gov

Reduced Water Absorption: Fluorinated polymers tend to be more hydrophobic. researchgate.net

Optical Transparency: Some fluorinated polymers have excellent optical properties. researchgate.net

These properties make fluorinated polymers suitable for a wide array of applications, including as materials for aerospace, electronics, and advanced membranes. researchgate.netnasa.gov For instance, this compound can be used as a raw material to synthesize sulfide-containing monomers for use in materials like those for liquid crystal displays (LCDs). guidechem.com

Contributions to Materials Science and Polymer Chemistry

Role in Advanced Coatings and Adhesives

While direct application of this compound in final coating and adhesive formulations is not extensively documented, its primary role lies in its function as a crucial intermediate for synthesizing more complex molecules used in these fields. The presence of the trifluoromethyl (-CF3) group is of particular interest in materials science for its ability to impart unique properties. boulingchem.com

The trifluoromethyl group can enhance thermal stability, chemical resistance, and modify the surface properties of polymers, making them more durable and effective. For instance, fluorinated compounds are known to lower surface energy, which can be a desirable characteristic in the development of anti-fouling or easy-to-clean coatings.

The general strategy involves using this compound as a building block. The amino group provides a reactive site for polymerization or for grafting onto other polymer backbones. The nitro group can be chemically modified, for example, reduced to an amine, to create diamine monomers. These fluorinated diamines can then be reacted with other monomers, such as dianhydrides or diacyl chlorides, to produce high-performance polymers like polyimides or polyamides. These resulting polymers, containing the trifluoromethyl group, are then formulated into advanced coatings and adhesives for specialized applications, particularly in the aerospace and electronics industries where high performance is critical. boulingchem.com

Development of Fluorinated Aromatic Amines for Diverse Materials

This compound is a key starting material in the synthesis of a variety of fluorinated aromatic amines, which are valuable intermediates in the production of advanced materials. The unique electronic properties and reactivity of this compound make it a versatile precursor for creating more complex fluorinated molecules. nih.gov

One significant application is in the synthesis of other fluorinated aromatic amines through nucleophilic substitution and reduction reactions. guidechem.com For example, it can be used to synthesize bis(trifluoromethyl)arylamines. In one documented synthesis, this compound (also known as 4-Nitro-2-(trifluoromethyl)aniline) is reacted with 2-Fluoro-5-nitrobenzotrifluoride in the presence of potassium carbonate to yield a dinitro intermediate. guidechem.com This intermediate is then reduced to produce the corresponding diamine, a monomer that can be used in the synthesis of high-performance polymers. guidechem.com

The development of novel synthetic strategies to produce a wide array of fluorinated amines is an active area of research. nih.gov These methods aim to efficiently incorporate fluorine atoms or trifluoromethyl groups into aromatic systems to tailor the properties of the final materials. nih.gov The resulting fluorinated aromatic amines are used in the production of specialized polymers, dyes, and other functional materials where properties like thermal stability, chemical resistance, and specific optical or electronic characteristics are required. boulingchem.comguidechem.com For example, certain fluorinated aromatic amines are precursors to liquid crystal display (LCD) materials. guidechem.com

The ability to synthesize a library of fluorinated 2-aminopyridines from fluorinated precursors highlights the versatility of these building blocks in creating compounds with potential pharmacological activity, further demonstrating the broad applicability of fluorinated amines in various scientific fields. rsc.org

Environmental and Biodegradation Studies of Nitroaromatic Compounds

Overview of Nitroaromatic Compounds in the Environment

Nitroaromatic compounds are a class of organic molecules that, with few exceptions, are not naturally occurring and are introduced into the environment almost exclusively from anthropogenic activities. nih.govasm.org Their synthesis on an industrial scale is primarily for their use as precursors in the production of a wide array of commercial products, including dyes, polymers, pesticides, and explosives. asm.orgnih.gov Incomplete combustion of fossil fuels also contributes to their release into the biosphere. nih.gov

The characteristic feature of these compounds is the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. This functional group imparts a significant electrophilic character to the molecule, making the aromatic ring electron-deficient. epa.gov This electron-withdrawing nature, combined with the inherent stability of the benzene (B151609) ring, renders nitroaromatic compounds generally resistant to oxidative degradation. asm.orgnih.gov

Their widespread use has unfortunately led to significant environmental contamination of soil and groundwater. asm.orgnih.gov Due to their chemical stability, these compounds can persist in the environment, leading to long-term pollution issues. nih.gov Many nitroaromatic compounds are known for their toxicity and mutagenicity, and some are suspected or confirmed carcinogens, which has led to their inclusion on priority pollutant lists by environmental protection agencies. asm.orgnih.gov The reduction of the nitro group can lead to the formation of aromatic amines, which are often carcinogenic. asm.orgnih.gov

Despite their recalcitrance, various microorganisms have evolved or adapted metabolic pathways to transform or completely mineralize these compounds, utilizing them as sources of carbon, nitrogen, and energy. asm.orgcswab.org This has opened up avenues for bioremediation strategies to address contamination by these chemicals. cswab.org

Microbial Transformation and Biodegradation Pathways

Microorganisms have developed diverse strategies to metabolize nitroaromatic compounds. The initial step in the breakdown of these molecules is often dictated by the availability of oxygen and the degree of nitration of the aromatic ring. The primary division in microbial degradation pathways is between reductive and oxidative routes. nih.gov

Reductive Pathways of Nitro Groups in Anaerobic Conditions

Under anaerobic (oxygen-deficient) conditions, the most common microbial strategy for transforming nitroaromatic compounds is through the reduction of the nitro group. nih.gov This process involves the sequential addition of electrons to the nitro group, leading to the formation of nitroso, hydroxylamino, and finally, amino derivatives. nih.govnih.gov This six-electron reduction is a cometabolic process, meaning it requires an external carbon source to supply the necessary reducing equivalents (like NADH). nih.gov

A variety of anaerobic bacteria, including species of Desulfovibrio and Clostridium, are capable of carrying out these transformations. nih.govwikipedia.org For instance, some Desulfovibrio species can utilize nitroaromatic compounds as a nitrogen source. nih.gov The enzymes responsible for these reductions are broadly classified as nitroreductases. nih.gov These enzymes can transfer electrons one at a time, proceeding through a radical mechanism, or two at a time. nih.gov

While the reduction to the corresponding aromatic amine detoxifies the nitro group to some extent, the resulting amines can be equally or even more toxic and are often carcinogenic. asm.org However, these amino-aromatic compounds can be further degraded by other microorganisms or become covalently bonded to soil organic matter, a process that can be enhanced under reducing conditions. nih.govarizona.edu In some cases, the reduced intermediates can react with each other to form larger, more complex molecules like azo compounds, which can also be toxic. arizona.edu

Oxidative Pathways in Aerobic Conditions

In aerobic (oxygen-rich) environments, bacteria have evolved more direct and often complete degradation pathways for certain nitroaromatic compounds. asm.org These pathways typically involve the action of oxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring. nih.gov This initial oxidative attack can lead to the removal of the nitro group as nitrite (B80452) (NO₂⁻) and the formation of hydroxylated intermediates that can be further metabolized through established aromatic degradation pathways. nih.gov

There are several distinct oxidative strategies:

Dioxygenase Attack: Enzymes like nitrobenzene (B124822) dioxygenase can insert two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. This destabilizes the ring and leads to the spontaneous elimination of the nitro group as nitrite. nih.govacs.org The resulting catechol or substituted catechol is then susceptible to ring cleavage and further mineralization.

Monooxygenase Attack: Monooxygenase enzymes can hydroxylate the aromatic ring, which can also facilitate the removal of the nitro group. nih.gov In some cases, the hydroxylamine (B1172632) formed from a partial reduction of the nitro group can undergo an enzyme-catalyzed rearrangement to an aminophenol, which is then a substrate for ring-fission enzymes. nih.gov

Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the electron-deficient aromatic ring of di- and trinitrated compounds, forming a hydride-Meisenheimer complex. This complex can then rearomatize by eliminating a nitrite ion. nih.gov

Bacteria such as Comamonas sp., Acidovorax sp., and Burkholderia sp. have been identified to mineralize nitroaromatic compounds through these oxidative pathways, often using them as a sole source of carbon, nitrogen, and energy. asm.orgnih.gov

Degradation ConditionKey ProcessInitial IntermediatesFinal Products (examples)
Anaerobic Nitro group reductionNitrosoarenes, HydroxylaminoarenesAromatic amines, Azo compounds
Aerobic Ring oxidation/hydroxylationCatechols, ProtocatechuatesCarbon dioxide, Water, Nitrite

Photochemical Degradation of Substituted Benzotrifluorides

Substituted benzotrifluorides, a class of compounds that includes 2-amino-5-nitrobenzotrifluoride, are used in various industrial products like pesticides and pharmaceuticals. researchgate.netnih.gov Their fate in the environment is not solely dependent on microbial activity; they can also be degraded by sunlight in aquatic environments through a process called photochemical degradation. acs.org

Susceptibility of C-F Bonds to Photohydrolysis

A key photochemical reaction for benzotrifluoride (B45747) derivatives is the hydrolysis of the trifluoromethyl (–CF₃) group. nih.govacs.org Under UV irradiation in aqueous environments, the strong carbon-fluorine (C-F) bonds can be broken, leading to the transformation of the –CF₃ group into a carboxylic acid group (–COOH). researchgate.netacs.org This process, known as photohydrolysis, results in the formation of the corresponding benzoic acid derivative and the release of fluoride (B91410) ions into the water. acs.org

However, this C–F photohydrolysis is not a universal reaction for all benzotrifluorides. acs.org The stability of the –CF₃ group under irradiation is highly dependent on the other substituents present on the aromatic ring. acs.org

Influence of Substituent Effects on Photostability

The nature and position of other chemical groups on the benzotrifluoride ring play a critical role in determining the rate and efficiency of its photochemical degradation. nih.govacs.org Research has systematically studied these substituent effects and found several key principles.

Strong electron-donating groups (EDGs), such as amino (–NH₂) and hydroxyl (–OH) groups, have been shown to enhance the reactivity of the benzotrifluoride molecule toward photohydrolysis. nih.govacs.org Conversely, many electron-withdrawing groups (EWGs) or less activating groups, such as –F, –Cl, and –CO₂⁻, can result in greater photostability of the CF₃ moiety. acs.org

For example, 3-aminobenzotrifluoride readily undergoes photodefluorination to form 3-aminobenzoic acid. acs.org In contrast, 3,5-dinitrobenzotrifluoride (B42144) is photostable under similar conditions. acs.org This indicates that the presence of the nitro group (–NO₂), a strong EWG, stabilizes the –CF₃ group against photohydrolysis. However, the reduction of one of these nitro groups to an amino or hydroxylamino group can switch this stability, making the resulting compound susceptible to photodegradation. For instance, while 3,5-dinitrobenzotrifluoride is stable, its reduction product, 3,5-diaminobenzotrifluoride, will photochemically defluorinate. acs.org

The substituents affect the photostability through two main mechanisms:

Altering Light Absorption: Substituents can shift the wavelength at which the molecule absorbs light and increase the intensity of absorption, affecting the rate of light absorption (Rabs). acs.org

Changing the Reaction Quantum Yield (φ): The quantum yield is a measure of the efficiency of a photochemical process. Substituents can influence the intrinsic reactivity of the excited molecule, thereby changing the likelihood that an absorbed photon will lead to the desired chemical reaction. acs.org

Therefore, for a compound like this compound, the presence of both a strong electron-donating amino group and a strong electron-withdrawing nitro group creates a complex electronic environment that influences its photostability. The activating effect of the amino group may enhance susceptibility to photohydrolysis, while the deactivating effect of the nitro group may counteract this.

Substituent Type on Benzotrifluoride RingEffect on Photohydrolysis of CF₃ GroupExample Compound (Behavior)
Strong Electron-Donating Group (EDG) Enhances reactivity / Decreases photostability3-Aminobenzotrifluoride (Unstable)
Electron-Withdrawing Group (EWG) Decreases reactivity / Increases photostability3,5-Dinitrobenzotrifluoride (Stable)
Halogens Generally increases photostability3-Chlorobenzotrifluoride (Relatively Stable)

Analytical Methods for Detection and Quantification of Benzotrifluoride Derivatives in Environmental Matrices

The widespread industrial use of nitroaromatic compounds, including benzotrifluoride derivatives, has led to concerns about their release into the environment and the subsequent contamination of soil and groundwater. nih.gov Many nitroaromatic compounds are recognized as priority pollutants due to their toxic and mutagenic properties. nih.govnih.gov The trifluoromethyl group, a feature of benzotrifluorides, can also contribute to the persistence of these compounds in the environment. nih.gov Consequently, robust and sensitive analytical methods are essential for monitoring their presence, concentration, and fate in various environmental matrices.

Research has focused on developing reliable techniques for the simultaneous determination and quantification of multiple benzotrifluoride derivatives. researchgate.netresearchgate.net These methods are crucial for assessing the extent of contamination, understanding the environmental behavior of these compounds, and implementing remediation strategies. cswab.org The primary analytical challenges lie in effectively extracting the target analytes from complex matrices like soil and water and achieving low detection limits to meet environmental quality standards.

Detailed research has led to the development of sophisticated methods, primarily based on chromatographic techniques coupled with sensitive detectors. researchgate.netcdc.gov For instance, analytical procedures for groundwater analysis have been established to quantify a range of benzotrifluoride derivatives, including chlorinated, amino, and nitro-substituted compounds. researchgate.netresearchgate.net

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of nitroaromatic compounds and their derivatives. cdc.gov

Gas Chromatography (GC): GC is frequently used for the analysis of volatile and semi-volatile benzotrifluoride derivatives. The United States Environmental Protection Agency (EPA) recommends GC-based methods for analyzing nitroaromatics. cdc.govepa.gov For volatile compounds like benzotrifluoride and its chlorinated derivatives, sample preparation often involves Purge-and-Trap (P&T) extraction. researchgate.netresearchgate.net For semi-volatile derivatives, including amino and nitro compounds, extraction is typically performed using automated Solid-Phase Extraction (SPE). researchgate.net Following separation on a capillary column, detection is commonly achieved using:

Mass Spectrometry (MS): GC-MS is a powerful tool that provides both high selectivity and sensitivity, allowing for confident identification and quantification of target compounds. researchgate.netresearchgate.netcdc.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing nitro and halogen groups, making it suitable for detecting many benzotrifluoride derivatives. cdc.govepa.gov

Nitrogen-Phosphorus Detector (NPD): This detector is selective for nitrogen-containing compounds, offering enhanced selectivity for nitro- and amino-substituted benzotrifluorides. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC serves as a valuable alternative to GC, particularly for compounds that are thermally unstable or have low volatility. cdc.gov HPLC methods coupled with an ultraviolet (UV) detector are commonly employed for separating nitroaromatic compounds. cdc.gov

A study on the contamination of groundwater in the Veneto region of Italy highlighted the evolution of analytical methods. Initial surveys were limited, but the development of more suitable GC-MS procedures allowed for the identification and quantification of a wider range of benzotrifluoride derivatives at lower concentrations. researchgate.net

Research Findings and Method Performance

Several studies have optimized and validated analytical methods for benzotrifluoride derivatives in environmental samples. These methods demonstrate good performance characteristics, including linearity, precision, and low detection limits. For example, two distinct methods were developed for analyzing nine different benzotrifluoride derivatives in groundwater. researchgate.netresearchgate.net One method, for volatile compounds, utilized P&T extraction, while the other, for semi-volatile compounds (including amino and nitro derivatives), used SPE. Both methods employed GC-MS for detection and quantification. researchgate.net

The tables below summarize the analytical methods and their performance for the detection of benzotrifluoride derivatives.

Table 1: Analytical Methods for Benzotrifluoride Derivatives in Groundwater

Analyte Class Sample Preparation Analytical Technique Detector Limit of Detection (LOD) Range (µg/L) Reference
Volatile Benzotrifluorides Purge-and-Trap (P&T) GC Mass Spectrometer (MS) 0.002–0.005 researchgate.net

Table 2: Performance Data for an Analytical Method for Nitroaromatic Compounds

Parameter Performance Metric Details Reference
Linearity Determination Coefficient (R²) > 0.9899 researchgate.net
Precision Intraday Precision < 4.26% researchgate.net

These validated methods enable the effective monitoring of environmental contamination by benzotrifluoride derivatives, providing crucial data for environmental risk assessment and management. researchgate.netresearchgate.net

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Pathways for Fluorinated Nitroanilines

The synthesis of fluorinated nitroanilines, including 2-Amino-5-nitrobenzotrifluoride, is an area of active research, driven by the need for more efficient, safe, and scalable production methods. Traditional multi-step syntheses are often characterized by harsh reaction conditions and the formation of undesired isomers, which necessitates costly and complex purification procedures. google.com

Current research focuses on several innovative approaches:

Regioselective Halogenation: New methods aim to achieve halogenation at specific positions on the aromatic ring to avoid isomeric mixtures. For instance, processes are being developed for the direct halogenation of aminobenzotrifluorides to produce 2-amino-5-halobenzotrifluorides with high selectivity. google.com

Advanced Reduction Techniques: The reduction of a nitro group to an amine is a critical step in many synthetic routes. Modern research explores metal-free reduction methods, such as using trichlorosilane (B8805176) in continuous-flow systems. beilstein-journals.org This approach offers high yields, short reaction times, and avoids the use of heavy metal catalysts, aligning with green chemistry principles. beilstein-journals.org

Multi-component Reactions: One-pot, multi-component reactions are being designed to construct complex molecules like fluorinated aminopyridines in a single step from simple precursors. rsc.org This strategy improves efficiency and atom economy.

Novel Building Block Approaches: Alternative synthetic routes are being explored that start from different building blocks, such as the multi-step conversion of 2-trifluoromethylbenzaldehyde into 2-methyl-5-aminotrifluorotoluene, a related compound. google.com Such pathways can offer advantages in terms of raw material availability and cost. google.com

These emerging pathways promise to make the synthesis of this compound and its analogs more commercially viable and environmentally sound.

Exploration of New Derivatization Reactions

The functional groups of this compound—the primary amine, the nitro group, and the activated benzene (B151609) ring—provide multiple sites for chemical modification. Exploring new derivatization reactions is key to unlocking novel applications and creating a diverse library of related compounds.

Key derivatization strategies include:

Reactions at the Amino Group: The amino group can undergo diazotization followed by coupling reactions with various aromatic compounds, such as naptholsulphonic acids and pyrazolones, to produce a range of monoazo dyes. chemicalbook.com It can also be acylated or alkylated to introduce new functionalities.

Synthesis of Intermediates: this compound serves as a precursor for other important chemical intermediates. For example, it is used to synthesize 2-bromo-5-nitrobenzotrifluoride (B1266209), a key raw material for intermediates used in the manufacturing of Liquid Crystal Display (LCD) materials. guidechem.com

Polymer Monomer Synthesis: The compound is a starting material for creating specialized monomers. A notable example is its use in a multi-step reaction sequence, involving nucleophilic substitution and subsequent reduction, to produce bis(2-trifluoromethyl-4-aminophenyl)amine (TAPI), a monomer for high-performance polyimides. guidechem.com

Novel Reagents for Analysis: The principles of derivatization are also applied in analytical chemistry. Reagents structurally similar to this compound, such as 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, are used to derivatize amino acids for enhanced detection in HPLC analysis. researchgate.net This highlights the potential for developing new analytical reagents from this class of compounds.

The ability to selectively modify the molecule allows for the fine-tuning of its chemical and physical properties for specific applications.

Computational Chemistry for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reaction pathways.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its derivatives, DFT can provide critical insights into:

Molecular Geometry and Energetics: Calculating the most stable conformation and the relative energies of different isomers.

Electronic Properties: Determining the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are crucial for understanding reactivity.

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in structural characterization. researchgate.net

Reaction Mechanisms: Modeling reaction pathways and transition states to understand reaction kinetics and selectivity, such as in fluorescence quenching mechanisms involving nitroaromatic compounds. nih.gov

Studies on related molecules, like 2-amino-5-nitropyridinium trifluoroacetate, have successfully used DFT to analyze structure and spectral data, demonstrating the utility of this approach. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. For derivatives of this compound, QSAR could be a transformative tool for:

Predicting Biological Activity: By building models based on a training set of known compounds, QSAR can predict the potential of new, unsynthesized derivatives as pharmaceutical drugs or agrochemicals. mdpi.comresearchgate.net

Lead Optimization: Guiding the modification of a lead compound to enhance its activity and selectivity. aaup.edu

Screening Virtual Libraries: Rapidly assessing large virtual libraries of derivatives to identify promising candidates for synthesis and testing, thereby saving significant time and resources.

The process involves calculating various molecular descriptors (e.g., topological, electronic, lipophilicity) and using them to build a predictive mathematical model. mdpi.comaaup.edu This methodology is widely applied in drug discovery and environmental science.

Expansion of Biological and Material Applications

While this compound is already established as a valuable intermediate, ongoing research seeks to expand its direct and indirect applications in various high-tech fields.

Application AreaSpecific Use of this compound or its DerivativesReference
Material Science Intermediate for TAPI monomer, used in high-performance polyimides. guidechem.com
Precursor to 2-bromo-5-nitrobenzotrifluoride for LCD materials. guidechem.com
Dyes and Pigments Synthesis of monoazo dyes. chemicalbook.com
Pharmaceuticals Intermediate for various active pharmaceutical ingredients. guidechem.com
Agrochemicals Intermediate for pesticides. guidechem.com
Photography Related structures (2-amino-5-nitrophenols) used as intermediates for cyan-image-forming couplers. google.com
Sensors Potential for developing sensors for nitroaromatic compounds. nih.gov

The unique combination of the trifluoromethyl group, which can enhance properties like metabolic stability and lipophilicity, with the reactive amino and nitro groups makes this compound a versatile building block. Future research is likely to focus on developing novel polymers with enhanced thermal stability, creating new photoactive materials, and designing more effective and targeted bioactive molecules.

Sustainable Chemistry Approaches in the Synthesis and Application of this compound

The principles of green and sustainable chemistry are increasingly influencing the production and use of chemicals. For this compound, this involves a shift towards more environmentally benign processes.

Key sustainable strategies include:

Use of Safer Reagents: Replacing hazardous reagents, such as certain traditional fluorinating agents, with safer alternatives. dovepress.com Recent breakthroughs in synthesizing sulfonyl fluorides using less toxic materials and generating harmless byproducts like NaCl and KCl exemplify this trend. sciencedaily.comeurekalert.org

Improving Atom Economy: Designing synthetic routes, like one-pot reactions, that maximize the incorporation of starting materials into the final product, minimizing waste. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Continuous-Flow Processing: Using microreactors and continuous-flow systems can improve safety, control, and efficiency, especially for potentially hazardous reactions like nitration or reductions. beilstein-journals.org

Catalysis: Developing more efficient and recyclable catalysts to replace stoichiometric reagents, particularly for reduction and coupling reactions.

By integrating these approaches, the chemical industry can reduce the environmental footprint associated with the synthesis of fluorinated nitroanilines, making their valuable applications more sustainable in the long term.

Q & A

Basic: What are the recommended methods for synthesizing 2-Amino-5-nitrobenzotrifluoride, and how can purity be ensured?

Answer:
Synthesis typically involves nitration of 2-amino-benzotrifluoride derivatives or halogen-exchange reactions. A common route includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).

Reduction/Purification : Reduce side products via catalytic hydrogenation (e.g., Pd/C in ethanol) and recrystallize using ethanol or ethyl acetate to isolate the pure compound.

Purity Validation : Confirm purity via melting point analysis (expected range: 90–93°C) and HPLC (≥98% purity).

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Desiccate to avoid hydrolysis of the trifluoromethyl group.
  • Safety : Use PPE (gloves, goggles) due to toxicity (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to mitigate inhalation risks (H335) .

Intermediate: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

TechniqueKey DataApplication
FT-IR Nitro group (~1520 cm⁻¹), NH₂ stretching (~3450 cm⁻¹)Confirm functional groups
¹H/¹³C NMR ¹H: Aromatic protons (δ 7.2–8.1 ppm); ¹³C: CF₃ (δ ~120 ppm, quartet)Assign substituent positions
19F NMR CF₃ signal (δ -60 to -65 ppm)Verify trifluoromethyl integrity
MS Molecular ion peak at m/z 206.12 (M⁺)Validate molecular weight

Advanced: What computational methods are suitable for predicting the vibrational spectra of this compound?

Answer:

  • Method : Density Functional Theory (DFT) with the B3LYP functional and 6-311+G(d,p) basis set.
  • Procedure :
    • Optimize geometry and compute vibrational frequencies.
    • Apply scaling factors (e.g., 0.961 for B3LYP/6-311+G(d,p)) to align with experimental IR data .
    • Compare computed vs. experimental spectra to identify anharmonicity or solvent effects.

Advanced: How can researchers resolve discrepancies between experimental and computational vibrational frequencies?

Answer:

  • Basis Set Limitations : Larger basis sets (e.g., aug-cc-pVTZ) improve accuracy for polarizable groups like CF₃.
  • Solvent Effects : Use implicit solvent models (e.g., PCM for ethanol) to account for shifts in experimental IR .
  • Scaling Factor Calibration : Validate against benchmark compounds with similar functional groups.

Advanced: What strategies optimize the synthesis of derivatives like 5-Amino-2-nitrobenzotrifluoride?

Answer:

  • Catalytic Reduction : Use H₂/Pd-C in ethanol to reduce nitro to amine while preserving the CF₃ group. Monitor progress via TLC (Rf shift).
  • Protection/Deprotection : Protect the amine with acetyl chloride before nitration, then hydrolyze with HCl .
  • Yield Improvement : Optimize reaction time (4–6 hrs) and temperature (50–60°C) for nitro-group introduction.

Basic: What are the critical parameters for safe scale-up of reactions involving this compound?

Answer:

  • Thermal Stability : Avoid exceeding 150°C (decomposition risk). Use jacketed reactors for exothermic steps.
  • Waste Management : Neutralize acidic byproducts (e.g., HNO₃) with NaHCO₃ before disposal .

Intermediate: How can researchers validate the electronic effects of the nitro and trifluoromethyl groups in this compound?

Answer:

  • Hammett Analysis : Calculate σ values for -NO₂ (σₚ = +0.78) and -CF₃ (σₘ = +0.43) to predict substituent effects on reaction rates.
  • DFT Calculations : Map electrostatic potential surfaces to visualize electron-withdrawing effects .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

  • Activation : The -NO₂ group meta-directs nucleophiles to the 4-position, while -CF₃ deactivates the ring.
  • Kinetics : Monitor via UV-Vis spectroscopy; rate constants correlate with leaving-group ability (e.g., F⁻ vs. Cl⁻) .

Intermediate: How to address conflicting melting point data in literature for derivatives of this compound?

Answer:

  • Source Analysis : Cross-reference CAS entries (e.g., 121-01-7 vs. 393-11-3) to distinguish isomers.
  • Recrystallization Solvent : Test polar (water) vs. nonpolar (hexane) solvents to isolate polymorphs .

Tables

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point90–93°C
Boiling Point298°C
Density1.503 g/cm³
Molecular Weight206.12 g/mol

Table 2: Computational Parameters for DFT Studies

ParameterValuePurpose
FunctionalB3LYPElectron exchange-correlation
Basis Set6-311+G(d,p)Accuracy for CF₃ and NO₂ groups
Scaling Factor0.961Aligns computed/experimental IR

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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-5-nitrobenzotrifluoride
Reactant of Route 2
2-Amino-5-nitrobenzotrifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.